

# Technical Guide: Spectroscopic Characterization of N-Tosyl-D-Alaninol

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## Compound of Interest

Compound Name: *N-Tosyl-D-Alaninol*

CAS No.: 786709-32-8

Cat. No.: B1415189

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## Executive Summary & Application Context

**N-Tosyl-D-Alaninol** (CAS: 786709-32-8 for D-isomer; enantiomer of 2749-11-3 derivatives) is a critical chiral building block used primarily in the synthesis of oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata reduction) and as a chiral auxiliary in asymmetric alkylations.

This guide provides a definitive reference for the spectroscopic identification of **N-Tosyl-D-Alaninol**. Unlike standard databases that often list raw peaks, this document analyzes the structural causality behind the signals, enabling researchers to distinguish the pure compound from common synthetic impurities (e.g., unreacted tosyl chloride, D-alaninol salts, or aziridine byproducts).

Key Chemical Features:

- Chiral Center: (R)-configuration at the  $\alpha$ -carbon (derived from D-Alanine).
- Sulfonamide Moiety: Provides a distinct AA'BB' aromatic system and strong electron-withdrawing character affecting NH acidity.
- Diastereotopic Protons: The hydroxymethyl (CH<sub>2</sub>) protons are magnetically non-equivalent due to the adjacent chiral center.

## Synthesis & Impurity Profile

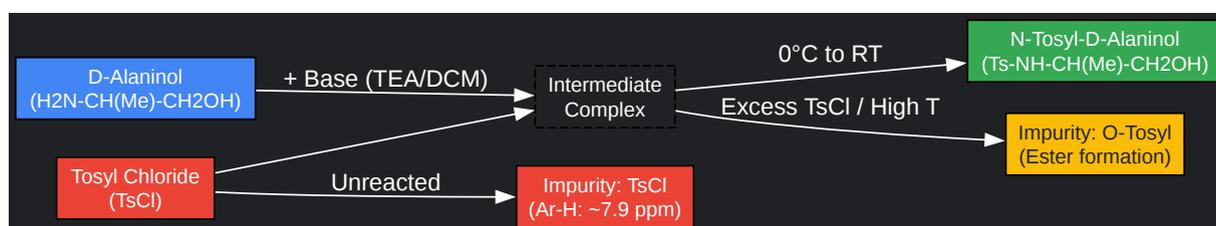
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities will appear in defined regions.

### Synthetic Pathway (Schotten-Baumann Conditions)

The most robust route involves the sulfonylation of D-alaninol using

-toluenesulfonyl chloride (TsCl) in the presence of a base (TEA or

).



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Figure 1: Synthetic pathway and potential impurity origins. Note that O-tosylation (Impurity 2) is a common side reaction if the temperature is not strictly controlled.

## Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

### <sup>1</sup>H NMR Analysis (400 MHz, CDCl<sub>3</sub>)

The spectrum is characterized by the distinct tosyl group signals and the coupling of the alanine backbone.

Solvent Choice:

is preferred for resolution.

may be used to observe the

and

protons clearly as distinct multiplets/doublets, whereas they often broaden or exchange in chloroform.

Chemical Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Causality
7.74 - 7.78	Doublet ( Hz)	2H	Ar-	Ortho to group (deshielded).
7.29 - 7.33	Doublet ( Hz)	2H	Ar-	Meta to (shielded relative to ortho).
5.00 - 5.30	Broad Singlet/Doublet	1H		Exchangeable. Shift varies with concentration (H- bonding).
3.65	Multiplet (dd)	1H		Diastereotopic proton A. Deshielded by oxygen.
3.48	Multiplet (dd)	1H		Diastereotopic proton B. Distinct from A due to chiral center.
3.35 - 3.45	Multiplet	1H	-N	Chiral methine. Coupled to , , and .
2.43	Singlet	3H	Ar-	Tosyl methyl group. Diagnostic

				standard for integration.
2.20 - 2.60	Broad Singlet	1H		Exchangeable. Often overlaps with Ts-Me; add to confirm.
1.05 - 1.10	Doublet ( Hz)	3H	Backbone	Alanine methyl. Coupled to the chiral methine.

Critical Analysis of Diastereotopicity: The protons on the carbon bearing the hydroxyl group ( ) are diastereotopic. They are not chemically equivalent because they sit in a chiral environment created by the adjacent stereocenter. In high-field NMR, these will not appear as a simple doublet but as the AB part of an ABX system (often two sets of double doublets).

### **<sup>13</sup>C NMR Analysis (100 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( , ppm)	Carbon Type	Assignment
143.5	Quaternary (Cq)	Ar- (attached to Me).
137.8	Quaternary (Cq)	Ar- (attached to )
129.8	Methine (CH)	Ar- .
127.1	Methine (CH)	Ar- .
66.2	Methylene ( )	(Alcohol carbon).
52.4	Methine (CH)	-NH (Chiral center).
21.6	Methyl ( )	Tosyl- .
17.5	Methyl ( )	Alanine backbone .

## Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the functional group transformation, specifically the appearance of sulfonamide bands and the retention of the hydroxyl group.

Wavenumber ( )	Intensity	Assignment	Diagnostic Value
3450 - 3200	Broad, Medium	&	Overlapping stretches. Sharpness depends on H-bonding (solid vs. solution).
3050 - 3010	Weak		Confirms aromatic ring presence.
2980 - 2870	Medium		Methyl and methine stretches.
1598	Medium		Ring breathing mode.
1320 - 1340	Strong		Primary diagnostic: Asymmetric sulfonamide stretch.
1150 - 1165	Strong		Primary diagnostic: Symmetric sulfonamide stretch.
1090	Medium		Primary alcohol stretch.
815	Strong		Para-substituted benzene ring (2 adjacent H).

## Experimental Protocols

### NMR Sample Preparation (Self-Validating)

To ensure the spectra match the data above, follow this protocol to minimize concentration effects on the OH/NH shifts.

- Mass: Weigh 10–15 mg of **N-Tosyl-D-Alaninol**.

- Solvent: Dissolve in 0.6 mL of neutralized

(filter through basic alumina if the solvent is acidic, as acid catalyzes proton exchange and broadens peaks).

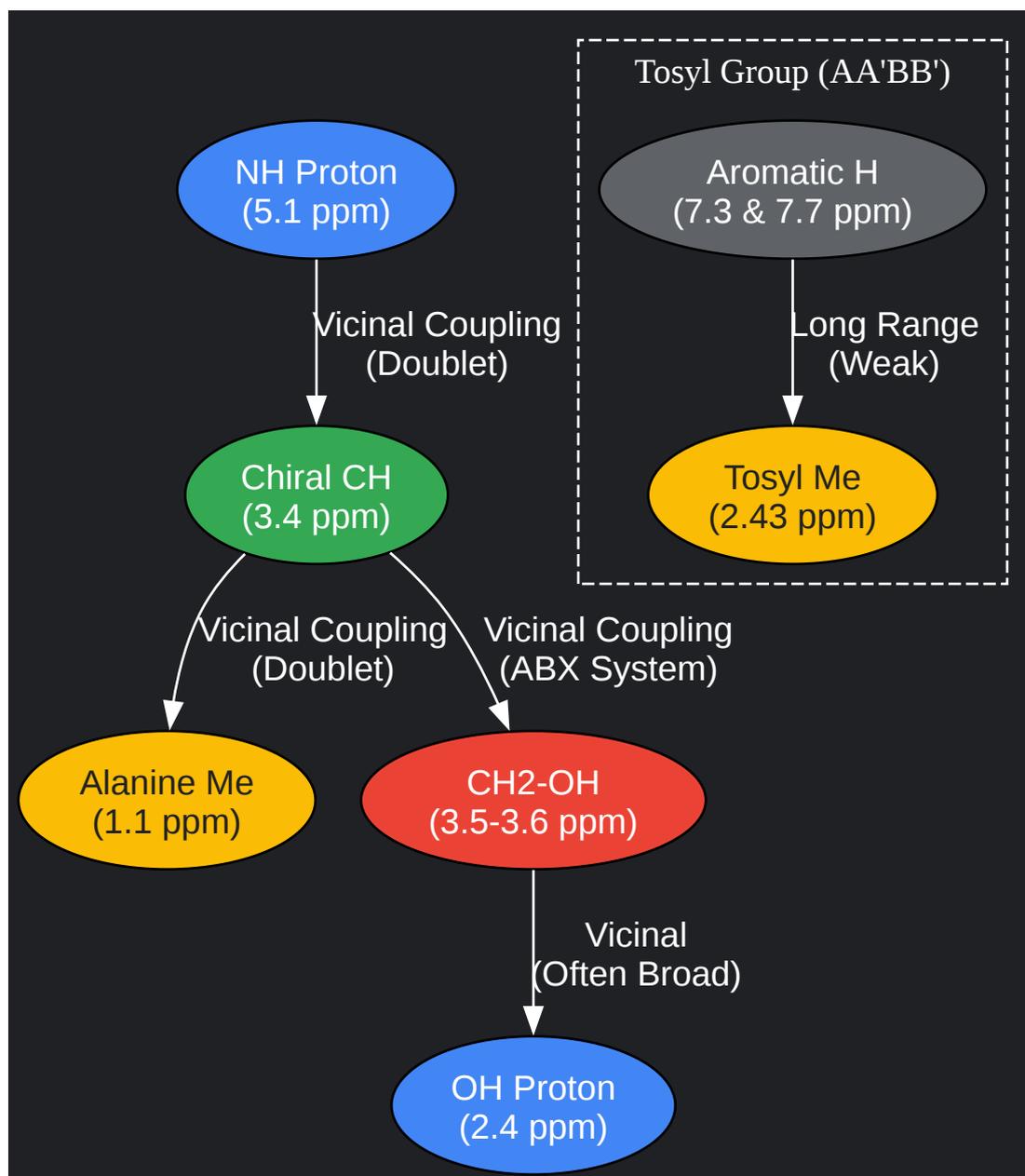
- Validation:
  - Step A: Acquire  $^1\text{H}$  spectrum.[\[1\]](#)[\[2\]](#)
  - Step B: Add 1 drop of  
  
, shake, and re-acquire.
  - Result: The signals at  $\sim 5.1$  ppm (NH) and  $\sim 2.4$  ppm (OH) should disappear or diminish significantly, confirming the assignment of exchangeable protons.

## Quality Control: Detecting Impurities

- Tosyl Chloride: Look for extra doublets at 7.9 ppm (shifted downfield compared to the product).
- O-Tosylation (Bis-tosyl): If the reaction over-runs, the alcohol reacts. Look for a shift of the protons downfield to  $\sim 4.0$  ppm due to the electron-withdrawing ester effect.

## Structural Logic Diagram

The following diagram illustrates the connectivity and magnetic coupling correlations used to assign the NMR signals.



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Figure 2: <sup>1</sup>H NMR Connectivity Map. Arrows indicate scalar coupling (

-coupling) interactions observable in COSY experiments.

## References

- Synthesis and Characterization of N-Tosyl Amino Alcohols
  - Source: Journal of Organic Chemistry / Organic Syntheses (General Protocol for Sulfonyl

- Context: Standard Schotten-Baumann procedures for amino acid deriv
- Link: (Note: Describes reduction of amino acids to amino alcohols, the precursor step).
- Spectroscopic Data Verification (SDBS)
  - Source: AIST Spectral Database for Organic Compounds.[2]
  - Context: Reference spectra for "N-Tosyl-L-alanine" (Enantiomer has identical scalar NMR d
  - Link: (Search Compound: N-Tosylalanine).
- Chiral Oxazaborolidine Precursors
  - Source: Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones." J. Am. Chem. Soc.
  - Context: Establishes the utility and characterization of N-tosyl amino alcohols in catalyst form
  - Link:
- General IR Tables for Sulfonamides
  - Source: LibreTexts Chemistry / UCLA Chemistry.
  - Context: Assignment of asymmetric and symmetric stretches.
  - Link:

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## Sources

- [1. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [2. 1H NMR Chemical Shift \[sites.science.oregonstate.edu\]](https://sites.science.oregonstate.edu)

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